1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C12H14F3N3O2 and its molecular weight is 289.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Chemical Properties
Crystal Structure Analysis : Velmurugan et al. (1994) studied the crystal structure of a similar compound, focusing on its conformation and the angles formed by various groups within the molecule (Velmurugan, Govindasamy, Subramanian, Rajendran, & Kandaswamy, 1994).
Chemical Synthesis and Properties : In another study, the synthesis of derivatives of this compound and their properties were explored, providing insights into the reaction conditions and structural characteristics of these compounds (Qi, 2014).
Potential Applications in Medicine and Pharmacology
Antibacterial Activities : Qi (2014) also evaluated the antibacterial activities of certain derivatives, revealing their potential as antimicrobial agents (Qi, 2014).
Anticonvulsant and Antimicrobial Activities : Aytemir, Çalış, and Özalp (2004) synthesized derivatives for evaluating their anticonvulsant and antimicrobial activities. They found specific derivatives exhibiting significant effects in these areas (Aytemir, Çalış, & Özalp, 2004).
Antitumor Activity against Breast Cancer Cells : Yurttaş, Demirayak, Ilgın, and Atlı (2014) synthesized 1,2,4-triazine derivatives containing the piperazine moiety and evaluated their anticancer activities, identifying compounds with promising antiproliferative agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) discovered piperidine-carboxamide inhibitors of soluble epoxide hydrolase, a key enzyme, indicating potential therapeutic applications (Thalji et al., 2013).
Other Applications
- **Insecticides Basedon Serotonergic Ligand**: Cai et al. (2010) explored the use of a similar compound as a lead for new insecticides, showing the potential for novel modes of action in pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
- Anti-inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized novel derivatives and evaluated their anti-inflammatory activity, providing insights into potential therapeutic applications (Ahmed, Molvi, & Khan, 2017).
Mechanism of Action
Target of Action
A structurally similar compound, 1-[4-(trifluoromethyl)phenyl]piperazine (ptfmpp), is known to be a serotonergic releasing agent
Mode of Action
The exact mode of action of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is currently unknown due to the lack of specific studies on this compound . If it does interact with the serotonin system like pTFMPP, it may induce the release of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
If it acts as a serotonergic releasing agent, it could potentially influence the serotonin pathway, leading to changes in mood and behavior .
Result of Action
If it does act on the serotonin system, it could potentially influence mood and behavior .
Properties
IUPAC Name |
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTJRQMHDOGOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386361 | |
Record name | 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315239-67-9 | |
Record name | 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.